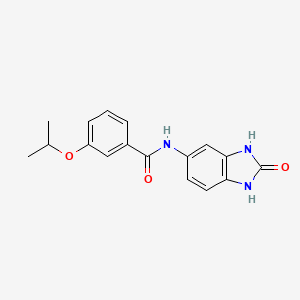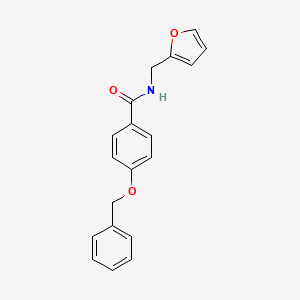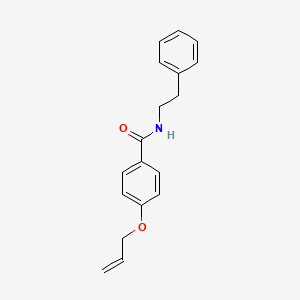![molecular formula C21H22N2O4 B4409162 3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)
3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone
説明
3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone, also known as AC-93253, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been shown to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes and proteins can lead to a reduction in inflammation and tumor growth. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of 3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone is its wide range of biological activities, which makes it a promising lead compound for the development of new drugs. Additionally, the synthesis method of this compound has been optimized to yield high purity and high yield, which makes it suitable for large-scale production. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, future research may focus on developing new synthesis methods for this compound that improve its solubility and yield.
Conclusion
In conclusion, this compound is a promising lead compound for the development of new drugs due to its wide range of biological activities. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets. Additionally, new synthesis methods may be developed to improve its solubility and yield.
科学的研究の応用
3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been shown to have potential as a lead compound for the development of new drugs.
特性
IUPAC Name |
3-[4-(4-acetyl-2-methoxyphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(24)16-9-10-19(20(13-16)26-2)27-12-6-5-11-23-14-22-18-8-4-3-7-17(18)21(23)25/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNLJDBFQDTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]acetamide](/img/structure/B4409101.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)

![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
